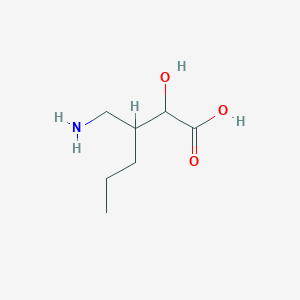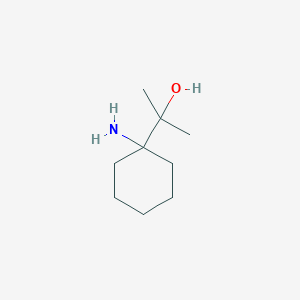
2-(1-Aminocyclohexyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminocyclohexyl)propan-2-ol is an organic compound with the molecular formula C9H19NO It is a cyclohexyl derivative with an amino group and a hydroxyl group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)propan-2-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of cyclohexanone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of an amine.
Grignard Reaction: Another method involves the reaction of cyclohexanone with a Grignard reagent, followed by the addition of an amine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexanone derivatives in the presence of an amine. This method allows for large-scale production with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminocyclohexyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: The amino group can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens, electrophiles, and nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
2-(1-Aminocyclohexyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Aminocyclohexyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminocyclohexyl)propan-2-ol: A similar compound with the amino group in a different position.
Cyclohexanol: A simpler alcohol derivative of cyclohexane.
Cyclohexanone: A ketone derivative of cyclohexane.
Uniqueness
2-(1-Aminocyclohexyl)propan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
2-(1-aminocyclohexyl)propan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2,11)9(10)6-4-3-5-7-9/h11H,3-7,10H2,1-2H3 |
Clé InChI |
WZXSXYUZDRZQQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1(CCCCC1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}prop-2-enamide](/img/structure/B13547329.png)
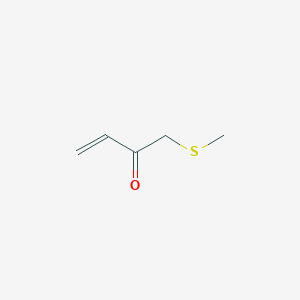
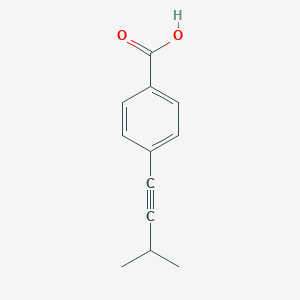

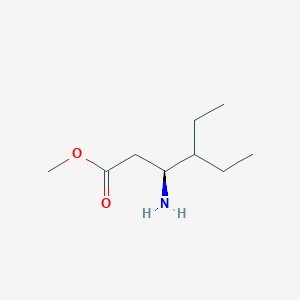
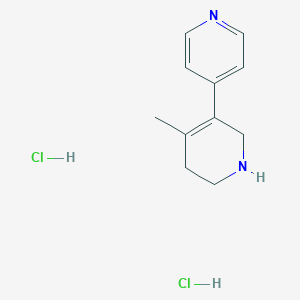

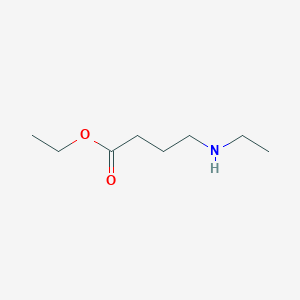
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)

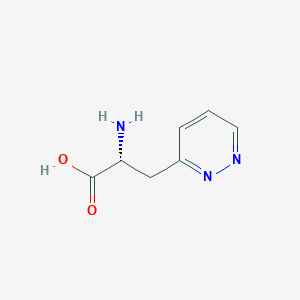
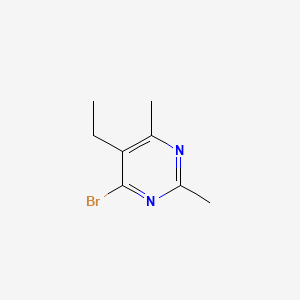
![2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
